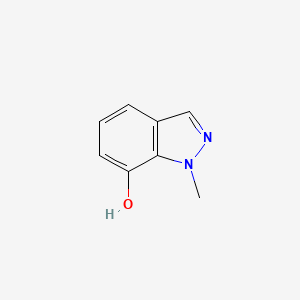

1-Methyl-1H-indazol-7-ol

Description

Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in medicinal chemistry. samipubco.com Its status as a "privileged structure" stems from its ability to interact with a multitude of biological targets, making it a valuable foundation for drug discovery. samipubco.com The versatility of the indazole core allows for the development of therapeutic agents for a wide array of diseases. samipubco.comresearchgate.net

Indazole derivatives are largely synthetic, with few occurrences in nature, yet they exhibit a vast range of pharmacological activities. nih.gov These activities include anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net The significance of this scaffold in the pharmaceutical industry is highlighted by the number of indazole-containing drugs currently on the market and those in clinical investigation. researchgate.netresearchgate.net

One of the key features of the indazole scaffold is its role as a bioisostere for other important chemical moieties like phenol (B47542) and indole (B1671886). pharmablock.com As a bioisostere for phenol, indazole derivatives tend to be more lipophilic and less susceptible to metabolic breakdown. pharmablock.com When compared to indole, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially leading to improved affinity for target proteins. pharmablock.com This characteristic is particularly relevant for kinase inhibitors, where indazoles can form crucial interactions with hinge residues of the enzymes. pharmablock.com

The synthetic accessibility of the indazole scaffold further enhances its utility in drug discovery. samipubco.com A wide variety of synthetic methods have been developed, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.comingentaconnect.com This flexibility allows for the fine-tuning of the pharmacological profiles of indazole-based compounds. samipubco.com

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Several FDA-approved anticancer drugs contain the indazole scaffold. rsc.org Derivatives have shown potent growth inhibitory activity against various cancer cell lines. rsc.org | researchgate.netnih.govrsc.org |

| Anti-inflammatory | Indazole derivatives have demonstrated significant anti-inflammatory effects in various experimental models. biotech-asia.org | nih.govbiotech-asia.orgirma-international.org |

| Antimicrobial | The scaffold is a component of compounds with activity against bacteria and fungi. | biotech-asia.orglongdom.org |

| Kinase Inhibition | The indazole structure is a privileged scaffold for kinase inhibitors, crucial in cancer therapy. pharmablock.com | samipubco.compharmablock.com |

| Neuroprotective | Research has explored the potential of indazole derivatives in treating neurological disorders. chemimpex.com | irma-international.org |

Contextualizing 1-Methyl-1H-indazol-7-ol as a Focus of Academic Investigation

Within the broad landscape of indazole research, specific derivatives are synthesized and studied to explore their unique properties and potential applications. This compound is one such compound that has been a subject of academic investigation. The "1-Methyl" designation indicates the attachment of a methyl group to the nitrogen atom at the 1-position of the indazole ring system. The "7-ol" signifies a hydroxyl group (-OH) at the 7-position.

The study of specific substituted indazoles like this compound is driven by the understanding that the nature and position of substituents on the indazole ring can significantly influence the molecule's biological activity and physical properties. For instance, the methylation at the N1 position can alter the compound's solubility, metabolic stability, and how it interacts with biological targets compared to its N-unsubstituted counterpart, 1H-indazol-7-ol. chemimpex.com

Research into related compounds provides context for the academic interest in this compound. For example, studies on various 7-substituted-1H-indazoles have been conducted to develop efficient synthetic routes. researchgate.net Furthermore, investigations into the reactivity of the indazole core, such as its reaction with formaldehyde (B43269), have shown that substitution can dramatically affect the outcome. For example, it was observed that while indazole and its 4-, 5-, and 6-nitro derivatives react with formaldehyde, 7-nitro-1H-indazole does not, highlighting the electronic influence of substituents at the 7-position. nih.gov

The academic focus on this compound and its analogs is part of a larger effort to systematically explore the chemical space around the indazole scaffold. By synthesizing and characterizing novel derivatives, researchers aim to build a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of heterocyclic compounds.

Table 2: Basic Information for this compound and Related Compounds

| Compound Name | Alternate Name | Key Structural Features | Relevance in Research |

|---|---|---|---|

| This compound | 7-hydroxy-1-methylindazole | N1-methylated indazole with a C7-hydroxyl group. | Subject of specific synthesis and property investigation. |

| 1H-Indazol-7-ol | 7-Hydroxyindazole | Parent indazole with a hydroxyl group at the 7-position. chemimpex.com | Building block for synthesizing more complex derivatives. chemimpex.com |

| 1-Methyl-1H-indazol-7-ylamine | 1-methylindazol-7-amine | N1-methylated indazole with a C7-amino group. chemimpex.com | Intermediate in the synthesis of bioactive molecules for oncology and neurology research. chemimpex.com |

| 7-Nitro-1H-indazole | N/A | Indazole with a nitro group at the 7-position. nih.gov | Studied for its distinct reactivity and as an inhibitor of nitric oxide synthase isoforms. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRWUUAXXXQENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606598 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-35-1 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Indazol 7 Ol and Its Analogs

Established Synthetic Routes to Substituted 1H-Indazoles

The construction of the 1H-indazole core can be achieved through a variety of established synthetic routes, each offering distinct advantages in terms of substrate scope and functional group tolerance. Classical methods often involve the cyclization of ortho-substituted benzene (B151609) derivatives. A prominent strategy is the intramolecular C-H amination of aminohydrazones, which can be facilitated by palladium catalysis. nih.gov Another widely employed method is the reaction of arylhydrazones, which undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to furnish the indazole ring system. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions between α-diazomethylphosphonates and arynes provide an efficient pathway to 3-substituted 1H-indazoles. nih.gov The reaction of hydrazines with ortho-fluoro carbonyl compounds is also a classic and effective method for synthesizing the 1H-indazole skeleton. researchgate.net Additionally, iodine-mediated direct aryl C-H amination of ketone hydrazones has emerged as a valuable tool for the synthesis of 1H-indazoles. nih.gov One-pot metal-free reactions of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives also provide a straightforward route to indazole compounds. organic-chemistry.org

These foundational methods have been instrumental in accessing a diverse range of substituted 1H-indazoles, laying the groundwork for the synthesis of more complex analogs, including 1-methyl-1H-indazol-7-ol.

Regioselective Synthesis of this compound and Related Derivatives

A critical challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, as reaction at either the N-1 or N-2 position is possible. The synthesis of this compound specifically requires the selective introduction of a methyl group at the N-1 position. The outcome of N-alkylation is influenced by a combination of steric and electronic effects of substituents on the indazole ring, as well as the choice of base, solvent, and alkylating agent. nih.govbeilstein-journals.org

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control of the reaction can lead to different product distributions. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. nih.gov In contrast, substituents at the C-7 position, such as nitro or carboxylate groups, can direct alkylation to the N-2 position with high selectivity. nih.gov

For the synthesis of this compound, a common strategy involves the N-methylation of a pre-formed 1H-indazol-7-ol or a protected precursor. The choice of reaction conditions is paramount to ensure the desired N-1 regioselectivity. An example of a regioselective N-1 methylation is the synthesis of 1-methyl-1H-indazole-3-carboxylic acid methyl ester, where the indazole-3-carboxylic acid methyl ester is treated with sodium hydride and then methyl iodide in dimethylformamide. prepchem.com This approach highlights a viable pathway for the selective methylation of the indazole nitrogen.

Table 1: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| Indazole-3-carboxylic acid methyl ester | Methyl iodide | NaH | DMF | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester | prepchem.com |

| 3-Substituted indazoles | Alkyl bromide | NaH | THF | >99% N-1 regioselectivity | nih.gov |

| 7-NO2 or 7-CO2Me indazoles | Alkylating agent | Various | Various | ≥96% N-2 regioselectivity | nih.gov |

Advanced Synthetic Strategies for this compound Derivatives

Building upon established methods, advanced synthetic strategies offer greater efficiency, control, and access to a wider array of functionalized this compound derivatives. These approaches include powerful catalytic systems and streamlined multi-step reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole nucleus, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The Suzuki-Miyaura cross-coupling reaction is particularly prominent for the arylation of halo-substituted indazoles. nih.govrsc.orgrsc.org This reaction has been successfully applied to C7-bromo-4-substituted-1H-indazoles, enabling the introduction of various aryl and heteroaryl groups at the 7-position. rsc.orgrsc.org

Direct C-H arylation has also emerged as a powerful and atom-economical method for the functionalization of indazoles. Palladium-catalyzed direct C3 arylation of 1H-indazoles has been achieved using water as a solvent, offering a greener alternative to traditional organic solvents. nih.gov Furthermore, palladium-catalyzed oxidative C7-arylation of C4-substituted 1H-indazoles has been developed, providing a direct route to C7-functionalized derivatives. researchgate.net These methods are crucial for the synthesis of analogs of this compound with diverse substituents on the benzene ring, which is essential for structure-activity relationship studies.

Table 2: Examples of Palladium-Catalyzed Functionalization of Indazoles

| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|---|

| 7-Bromo-4-substituted-1H-indazoles | Aryl/heteroaryl boronic acids | Pd catalyst | Suzuki-Miyaura | C7 | rsc.orgrsc.org |

| 1H-Indazole | Aryl halides | Pd(OAc)2/PPh3 | Direct C-H Arylation | C3 | nih.gov |

| C4-Substituted 1H-indazole | Arenes/heteroarenes | Pd(OAc)2/Phenanthroline | Oxidative C-H Arylation | C7 | researchgate.net |

| 3-Iodo-1H-indazole | Organoboronic acids | Ferrocene-based Pd complex | Suzuki-Miyaura | C3 | mdpi.comresearchgate.net |

Cyclization and Annulation Approaches

Advanced cyclization and annulation strategies provide efficient pathways to construct the indazole core with desired substitution patterns. Silver(I)-mediated intramolecular oxidative C-H bond amination offers a route to a variety of 1H-indazoles. nih.gov This method is particularly effective for the synthesis of indazoles with diverse substituents at the 3-position.

Annulation approaches, such as the reaction of arynes with hydrazones, can also be employed to build the 1H-indazole skeleton. organic-chemistry.org These methods often proceed under mild conditions and can tolerate a range of functional groups. For the synthesis of 7-hydroxyindazoles, cyclization of appropriately substituted precursors, such as 2-amino-3-methylphenol, can be a viable strategy. chemicalbook.com These cyclization and annulation reactions are fundamental to the de novo synthesis of the indazole ring system, allowing for the incorporation of the hydroxyl group at the 7-position from the outset.

One-Pot Synthetic Protocols

One-pot synthetic protocols have gained significant attention as they offer increased efficiency by minimizing intermediate purification steps, saving time and resources. Several one-pot methods for the synthesis of substituted 1H-indazoles have been developed. For instance, a one-pot domino process involving the formation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) cyclization has been successfully employed for the synthesis of 1-aryl-1H-indazoles. researchgate.net

Another notable one-pot approach involves the reaction of 1,1-dialkylhydrazones with arynes, generated in situ, to directly afford 1-alkyl-1H-indazoles. nih.gov This method provides a convenient route to N-alkylated indazoles from readily available starting materials. The development of such one-pot procedures is highly desirable for the streamlined synthesis of this compound and its analogs, particularly in the context of library synthesis for drug discovery.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. researchgate.netnih.govscripps.edu The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (D), carbon-13 (13C), or nitrogen-15 (B135050) (15N), can be achieved by incorporating labeled precursors at appropriate stages of the synthetic route.

For instance, a deuterated methyl group can be introduced by using a deuterated methylating agent, such as deuterated methyl iodide (CD3I), in the N-methylation step. To introduce isotopic labels into the indazole core, one could start with appropriately labeled benzene derivatives. For example, a 13C-labeled aniline (B41778) could be used as a precursor in a multi-step synthesis to construct a 13C-labeled indazole ring.

Structural Elucidation and Conformational Analysis of 1 Methyl 1h Indazol 7 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the 1-Methyl-1H-indazol-7-ol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, splitting patterns, and coupling constants of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For the parent 1H-indazole, proton signals appear at specific chemical shifts (in ppm), and similar patterns are expected for its derivatives.

For instance, in a related compound, 1-methylindazole (B79620), the proton signals have been reported with the following parameters in acetone: δ 7.95, 7.72, 7.10, 7.35, and 7.51. chemicalbook.com The methyl group protons typically appear as a singlet at a higher field, around 4.02 ppm. chemicalbook.com For 1H-Indazol-7-ol, the presence of the hydroxyl group at the 7-position would influence the chemical shifts of the adjacent aromatic protons.

Table 1: Representative ¹H NMR Data for Related Indazole Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1H-Indazole | CDCl₃ | 8.10 (s, 1H), 7.77 (d, J=8.4 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H) wiley-vch.de |

| 1-Methylindazole | Acetone | 7.95, 7.72, 7.10, 7.35, 7.51, 4.02 (CH₃) chemicalbook.com |

| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 13.40 (s, 1H), 8.15 (d, J=8.1 Hz, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.47-7.42 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H) wiley-vch.de |

Mass Spectrometry in Elucidating Molecular Frameworks

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. For the parent 1H-indazole, the molecular weight is 118.14 g/mol . wikipedia.orgnist.gov The high-resolution mass spectrum of 1H-indazole shows a calculated mass of 118.0530, which is in close agreement with the found value of 118.0529. wiley-vch.de Fragmentation patterns observed in the mass spectrum can offer further structural insights by revealing stable fragments of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For indazole derivatives, characteristic IR absorption bands are expected. For example, the IR spectrum of 1H-indazole shows bands at 3148 and 1619 cm⁻¹. wiley-vch.de The presence of the hydroxyl group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The N-H stretching vibration in 1H-indazoles also appears in this region. Aromatic C-H stretching and C=C ring stretching vibrations are also characteristic features in the IR spectrum.

Crystallographic Studies on this compound and Related Cores

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound is not detailed, data from related indazole structures, such as 1-methyl-1H-indazole-3-carboxylic acid, offer valuable insights.

Table 2: Crystal Data for a Related Indazole Compound: 1-Methyl-1H-indazole-3-carboxylic acid

| Parameter | Value |

| Formula | C₉H₈N₂O₂ nih.gov |

| Molecular Weight | 176.17 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) nih.gov |

| b (Å) | 14.873 (3) nih.gov |

| c (Å) | 14.924 (3) nih.gov |

| β (°) | 93.10 (3) nih.gov |

| Volume (ų) | 1672.7 (6) nih.gov |

| Z | 8 nih.gov |

Tautomeric Considerations and Isomeric Forms of Indazolyl Alcohols

Tautomerism is a key feature of the indazole ring system, influencing its chemical reactivity and physical properties.

Investigating 1H- and 2H-Indazole Tautomerism

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H-tautomer, with the hydrogen atom on the N1 position, is generally the more thermodynamically stable and predominant form compared to the 2H-tautomer. nih.govchemicalbook.comnih.gov Theoretical calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This stability difference is attributed to the electronic structure, with the 1H-form being benzenoid and the 2H-form being quinonoid. researchgate.net

Solvent and Substituent Effects on Tautomeric Equilibria

A comprehensive review of available scientific literature indicates a notable absence of specific experimental or detailed computational studies on the tautomeric equilibria of this compound. While the principles of tautomerism in heterocyclic compounds, including indazole derivatives, are well-established, specific quantitative data, such as equilibrium constants in various solvents or the precise effects of different substituents on the tautomeric balance for this particular molecule, are not present in the accessible research.

Tautomerism in 7-hydroxyindazoles involves the potential equilibrium between the 7-hydroxy form (the enol tautomer) and a corresponding keto tautomer (indazol-7(1H)-one). The position of this equilibrium is theoretically influenced by both the solvent environment and the nature of substituents on the indazole ring.

Solvent Effects:

In principle, the polarity of the solvent can significantly influence the tautomeric equilibrium. Polar protic solvents, for instance, can stabilize one tautomer over another through hydrogen bonding. Similarly, nonpolar aprotic solvents would favor the less polar tautomer. However, without specific studies on this compound, any discussion remains speculative. General principles suggest that a more polar tautomer would be stabilized to a greater extent in a polar solvent, shifting the equilibrium in its favor.

Substituent Effects:

The electronic nature of substituents on the indazole ring is also expected to play a crucial role in determining the predominant tautomeric form. Electron-donating groups and electron-withdrawing groups can alter the relative acidities and basicities of the atoms involved in the proton transfer, thereby shifting the equilibrium. For this compound, the methyl group at the N1 position is a key substituent. While it prevents N-H tautomerism involving the pyrazole (B372694) ring, its electronic effect on the enol-keto equilibrium of the 7-hydroxy group has not been quantitatively documented.

Data Tables:

Due to the lack of specific research findings on the tautomeric equilibria of this compound, no data tables of equilibrium constants or tautomer ratios in different solvents or with various substituents can be provided.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Indazol 7 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict various molecular attributes. researchgate.net For the indazole scaffold, theoretical calculations have been used to provide a sound basis for experimental observations, such as in reaction mechanisms. researchgate.netacs.orgnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map is plotted on a specific electron density isosurface, using a color scale to denote different potential values. chemrxiv.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 1-Methyl-1H-indazol-7-ol, these would likely be concentrated around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group. chemrxiv.org

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are favorable for nucleophilic attack. chemrxiv.org These are typically found around hydrogen atoms, particularly the one in the hydroxyl group.

Green regions denote areas of neutral potential.

By analyzing the MEP surface, researchers can identify sites that are likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com For instance, the negative potential around the oxygen and nitrogen atoms suggests they can act as hydrogen bond acceptors. mdpi.com

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surfaces

| Color on MEP Surface | Electrostatic Potential | Indication | Predicted Site on this compound |

|---|---|---|---|

| Red | Negative (Electron-Rich) | Favorable for electrophilic attack; Hydrogen bond acceptor site | Around N2 and O of the hydroxyl group |

| Blue | Positive (Electron-Poor) | Favorable for nucleophilic attack; Hydrogen bond donor site | Around the H of the hydroxyl group |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals provide crucial information about a molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, signifying nucleophilic character. youtube.com For this compound, the HOMO is expected to be distributed over the π-system of the bicyclic ring and the lone pairs of the heteroatoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

FMO analysis can be applied to predict the outcomes of various reactions, including cycloadditions. wikipedia.orgimperial.ac.ukslideshare.net

Table 2: Principles of Frontier Molecular Orbital (FMO) Theory

| Orbital / Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons | Represents the ability to donate electrons (nucleophilicity) |

| LUMO | Lowest energy orbital without electrons | Represents the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability |

Theoretical calculations can predict the acidity (pKa) of molecules. For the parent indazole molecule, photophysical and thermochemical studies, supported by theoretical calculations, have investigated the tautomeric equilibrium and acid-base properties in both the ground (S₀) and excited (S₁) states. researchgate.netepa.gov

In the ground state, indazole can be protonated or deprotonated. Upon electronic excitation, the electron distribution changes, often leading to significant shifts in acidity and basicity. For indazole, it was found to be a stronger acid and a stronger base in the excited state compared to its ground state. researchgate.netepa.gov Specifically, in the excited state, indazole is 3.8 pKa units more acidic and 1.8 pKa units more basic than in the ground state. researchgate.netepa.gov

The Förster cycle, a thermodynamic cycle that relates electronic transition energies to enthalpy changes of reactions in the ground and excited states, is often used to estimate excited-state pKa values (pKa*). tau.ac.il Theoretical calculations on N-methylated indazoles have shown that the 1-methylindazole (B79620) isomer is more stable than 2-methylindazole by 3.2 kcal mol⁻¹. researchgate.netepa.gov These computational approaches provide a framework for predicting how the hydroxyl group and N-methylation in this compound would influence its acid-base properties in different electronic states.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes, stability, and interactions of molecules like this compound with its environment, such as a biological receptor. nih.gov

In the context of drug design, MD simulations are used to:

Assess the stability of a ligand-protein complex. nih.gov

Explore the conformational landscape of a molecule.

Calculate the binding free energy between a drug candidate and its target. researchgate.net

For instance, MD simulations have been performed on indazole derivatives to understand their stability within the active site of proteins like Hypoxia-Inducible Factor 1α (HIF-1α) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazolyl Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its steric, electronic, and hydrophobic features, determine its activity. youtube.com

For indazolyl compounds, 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov In a typical 3D-QSAR study, a set of known active compounds are structurally aligned, and molecular fields (e.g., steric and electrostatic) are calculated around them. pku.edu.cn Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates variations in these fields with changes in biological activity. nih.gov

The resulting QSAR models can be visualized as contour maps, which highlight regions where certain properties are favorable or unfavorable for activity. These maps provide a structural framework that guides the design of new, more potent analogs. nih.gov

Mechanistic Pathway Analysis through Theoretical Calculations

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction energy profiles. researchgate.netacs.org For the indazole scaffold, DFT calculations have been used to study the mechanism of the addition of NH-indazoles to formaldehyde (B43269) in an acidic aqueous solution. nih.gov

The study explored different possible reaction pathways, considering both neutral and protonated forms of the reactants. acs.orgnih.gov Calculations revealed that the reaction mechanism likely involves protonated formaldehyde due to its much lower basicity compared to indazole. acs.org By computing the energies of reactants, intermediates, and transition states, researchers can determine the most energetically favorable pathway. Such mechanistic insights are crucial for optimizing reaction conditions and understanding the factors that control product formation and selectivity. For example, theoretical studies helped explain why 7-nitro-1H-indazole does not react with formaldehyde under conditions where other nitro-substituted indazoles do, highlighting the electronic influence of substituents. acs.org

Preclinical Biological Investigations and Receptor Interactions of 1 Methyl 1h Indazol 7 Ol Derivatives

In Vitro and In Silico Screening for Biological Activities

Computational and laboratory-based screening methods are pivotal in the early-stage assessment of 1-Methyl-1H-indazol-7-ol derivatives. In silico techniques, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are frequently employed to virtually screen libraries of these compounds against specific biological targets. semanticscholar.orgpensoft.net This approach helps prioritize derivatives with favorable binding energies and drug-like properties for synthesis and subsequent in vitro testing. semanticscholar.org

Molecular docking studies, for instance, have been used to evaluate the binding modes of indazole analogs within the active sites of enzymes like cyclooxygenase-2 (COX-2), providing insights into their potential anti-inflammatory mechanisms. researchgate.net These computational models are often validated through in vitro assays, which directly measure the biological activity of the synthesized compounds. nih.gov

Enzyme Inhibition Assays and Target Identification

Derivatives of the indazole scaffold are widely recognized for their capacity to inhibit various enzymes, a characteristic central to their therapeutic potential. nih.gov The indazole structure is considered a "privileged scaffold," particularly for the development of kinase inhibitors, which are crucial in cancer therapy.

Enzyme inhibition assays have identified that these derivatives can target a range of kinases and other enzymes. For example, extensive research has focused on developing indazole derivatives as inhibitors of:

Janus Kinase 2 (Jak2): Structure-based design has led to potent Jak2 inhibitors that modulate the Jak/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms. researchgate.netnih.gov

Fibroblast Growth Factor Receptor (FGFR): These inhibitors are being investigated for their potential in treating cancers driven by FGFR aberrations. nih.govresearchgate.net

Pim Kinases: As inhibitors of Pim kinases, these compounds show promise in targeting oncogenic pathways. nih.govresearchgate.net

Aurora Kinases: Inhibition of these kinases is a key strategy in disrupting mitosis in cancer cells. nih.govresearchgate.net

Other Enzymes: Research has also explored indazole derivatives as inhibitors of indoleamine-2,3-dioxygenase1 (IDO1), hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrases (CA), all of which are relevant targets in oncology. nih.govresearchgate.net

The following table summarizes key enzyme targets for indazole derivatives and their relevance.

| Enzyme Target | Therapeutic Area | Research Findings |

| Kinases (Jak2, FGFR, Pim, Aurora) | Oncology | Indazole scaffold is a privileged structure for kinase inhibitors, forming crucial interactions with hinge residues. researchgate.net |

| Indoleamine-2,3-dioxygenase1 (IDO1) | Oncology, Immunology | The 1H-indazole scaffold is identified as important for IDO1 inhibition. researchgate.net |

| Hypoxia-Inducible Factor-1 (HIF-1) | Oncology | Indazole derivatives have been developed as inhibitors of HIF-1. nih.govresearchgate.net |

| Carbonic Anhydrases (CA) | Oncology, Glaucoma | Research has identified indazole derivatives as inhibitors of various CA isoforms. nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inflammation | Molecular docking studies show significant binding of 1H-indazole analogs to the COX-2 active site. researchgate.net |

Receptor Binding and Ligand-Target Interactions

The biological activity of this compound derivatives is fundamentally governed by their interactions with protein receptors and enzymes. nih.gov The indazole ring system is a versatile scaffold capable of engaging in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking. pensoft.net

A key feature of the indazole nucleus is its role as a bioisostere for moieties like indole (B1671886) and phenol (B47542). The additional nitrogen atom in the indazole ring, compared to indole, can act as a hydrogen bond acceptor, which can enhance binding affinity for target proteins. This is particularly advantageous in the design of kinase inhibitors, where indazoles can form critical hydrogen bonds with the hinge region of the enzyme's ATP-binding site. researchgate.net

Molecular docking studies have been instrumental in visualizing these interactions. For example, docking of pyrazole (B372694) derivatives (structurally related to indazoles) with receptor tyrosine kinases like VEGFR-2 has revealed deep binding within the active pocket, stabilized by hydrogen bonds. researchgate.net These computational insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of new derivatives with improved potency and selectivity.

Anticancer Research Applications (cellular and molecular mechanisms)

The indazole scaffold is a cornerstone in the development of modern anticancer agents, with several FDA-approved drugs incorporating this structure. rsc.org Derivatives of this compound have been extensively investigated for their potent antiproliferative activity against a variety of cancer cell lines. rsc.org

Research has elucidated several cellular and molecular mechanisms through which these compounds exert their anticancer effects:

Induction of Apoptosis: Certain indazole derivatives have been shown to induce programmed cell death in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

Cell Cycle Arrest: Some compounds can halt the cell cycle, preventing cancer cells from proliferating. nih.gov

Inhibition of Cell Migration and Invasion: By reducing the expression of enzymes like matrix metalloproteinase-9 (MMP9), which are crucial for tissue remodeling, these derivatives can inhibit the migration and invasion of tumor cells. rsc.org

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death, a mechanism observed with some indazole compounds. rsc.org

Pathway Inhibition: As potent kinase inhibitors, these derivatives can block critical signaling pathways, such as the p53/MDM2 pathway, which are essential for tumor growth and survival. nih.govnih.gov

One study reported an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM). rsc.org Another compound, 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting greater selectivity for cancer cells over normal cells. nih.gov

Investigations in Neurological Disorder Models

The unique structure of the indazole ring has also prompted investigations into its potential for treating neurological disorders. medchemexpress.cn Indazoles are involved in a wide array of biological and enzymatic processes within the central nervous system, making them attractive candidates for neuropharmacological research. medchemexpress.cn While this area is still emerging compared to oncology, preliminary studies suggest that the scaffold's ability to interact with various CNS targets could be beneficial in models of neurodegenerative diseases and other neurological conditions.

Anti-inflammatory and Analgesic Research

Derivatives of indazole have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Preclinical studies in animal models have shown that certain 4-substituted 1-methyl-1H-indazole derivatives possess anti-inflammatory, analgesic, and antipyretic activities, although in some cases these effects were characterized as weak. nih.gov

The primary mechanism for the anti-inflammatory action of many indazole derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. researchgate.netnih.gov In vitro studies have shown that indazole compounds can inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov The anti-inflammatory effects of these compounds have been compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) in carrageenan-induced paw edema models. nih.govsemanticscholar.org

The table below presents findings from selected studies on the anti-inflammatory and analgesic effects of indazole and related pyrazolone (B3327878) derivatives.

| Compound Type | Test Model | Observed Effect | Putative Mechanism |

| Indazole Derivatives | Carrageenan-induced paw edema (rat) | Significant dose-dependent reduction in inflammation. nih.gov | Inhibition of COX-2, pro-inflammatory cytokines (IL-1β), and reactive oxygen species. nih.gov |

| 4-substituted 1-methyl-1H-indazoles | Various (rat, mouse) | Weak anti-inflammatory, analgesic, and antipyretic effects. nih.gov | Not specified. |

| Pyrazolone Derivatives | Acetic acid-induced writhing / Hot plate test | Significant peripheral and central analgesic activity. semanticscholar.org | Not specified. |

Antimicrobial and Antifungal Efficacy Studies

The indazole scaffold is a component of various compounds that exhibit activity against a range of microbial pathogens, including bacteria and fungi. nih.gov The structural versatility of indazole allows for the development of derivatives with broad-spectrum antimicrobial properties. nih.gov

For instance, a series of N-methyl-3-aryl indazoles were found to be effective against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov The same study also reported activity against the fungal strain Candida albicans. nih.gov Azole compounds, the broader class to which indazoles belong, are well-known for their antimicrobial action. nih.gov Their mechanism often involves the inhibition of enzymes crucial for microbial cell wall synthesis or other essential metabolic pathways. While many imidazole (B134444) and triazole derivatives have been extensively studied and commercialized as antifungal agents, the full potential of indazole-based compounds in this area continues to be an active field of research. nih.govmdpi.com

Other Preclinical Biological Targets (e.g., antithrombotic, antispermatogenic, hypotensive, antipyretic)

The indazole scaffold, a key feature of this compound, is present in a multitude of synthetic compounds that exhibit a wide range of pharmacological activities. austinpublishinggroup.commdpi.com Derivatives of this core structure have been investigated for numerous therapeutic applications, including antithrombotic, antispermatogenic, hypotensive, and antipyretic effects. nih.govnih.govnih.gov

Antithrombotic Activity: Certain N(1)-C(3)-disubstituted indazoles have been explored for their potential as antithrombotic agents. austinpublishinggroup.com For instance, a series of newly synthesized indazole derivatives demonstrated inhibitory effects on blood platelet aggregation. The most potent compounds inhibited collagen-induced aggregation with IC50 values of 85 µM and 90 µM, respectively. Further in vivo studies in rats showed that some of these compounds could significantly inhibit the formation of thrombi in both arterioles and venules. austinpublishinggroup.com

Antispermatogenic Activity: Indazole-3-carboxylic acid derivatives have emerged as a significant class of non-hormonal, non-steroidal antispermatogenic agents, showing potential for male contraception. austinpublishinggroup.comnih.gov Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) and its analogs have been shown to induce disorganization of the seminiferous tubules by affecting spermatocytes and spermatids, while spermatogonia remain unaffected. nih.gov A particularly potent analogue, gamendazole (B1674601), was found to achieve a 100% infertility rate in male rats after a single oral dose, with fertility returning in a majority of subjects, suggesting reversibility. nih.gov The mechanism is believed to involve the disruption of Sertoli-germ cell adherens junctions. nih.gov

Hypotensive Activity: Derivatives of the indazole nucleus have been evaluated for their effects on blood pressure. nih.govnih.gov Specifically, serotonin (B10506) 5-HT(2) receptor agonists based on an indazole structure have been identified as a potential new class of agents for treating ocular hypertension and glaucoma. One such compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent and selective 5-HT(2) receptor agonist. This compound significantly lowers intraocular pressure in ocular hypertensive monkeys, an effect that appears to be locally mediated within the eye rather than through a central nervous system pathway.

Antipyretic Activity: The indazole nucleus is a component of compounds that have demonstrated analgesic, anti-inflammatory, and antipyretic properties. nih.govresearchgate.net Studies on 4-substituted 1-methyl-1H-indazoles have shown weak but measurable antipyretic activities in animal models. nih.gov The anti-inflammatory effects, which are often mechanistically linked to antipyretic action, have been attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.govresearchgate.net

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. researchgate.net

Impact of Methyl and Hydroxyl Group Positions on Biological Profiles

The specific placement of functional groups, such as the methyl group at the N1 position and the hydroxyl group at the C7 position in this compound, plays a critical role in defining the molecule's interaction with biological targets.

The position of the nitrogen-bound substituent (N1 vs. N2) is a key determinant of biological activity. The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. austinpublishinggroup.comnih.gov SAR studies on various indazole series have consistently shown that substitution at the N1 position is essential for certain activities. For example, in a series of antispermatogenic indazol-3-carboxylic acids, the presence of a substituted benzyl (B1604629) group at the N1 position was found to be crucial for activity, while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com Similarly, for certain kinase inhibitors, substituents at the N-1 position of the indazole ring had significant effects on potency. nih.gov

| Scaffold/Derivative Class | Substituent Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Antispermatogenic Indazol-3-carboxylic acids | N1-benzyl group | Essential for activity; N2-benzyl isomer was inactive. | austinpublishinggroup.com |

| CCR4 Antagonists | C4-hydroxyl/methoxy | Potent substitutions. | acs.org |

| CCR4 Antagonists | C5, C6, C7 | Only small groups tolerated; C6 analogues preferred over C5 and C7. | acs.org |

| Ocular Hypotensive Agents | C6-hydroxyl | Key feature for potent 5-HT(2) receptor agonism. | |

| Kinase Inhibitors | N1-substituents | Strongly affects potency. | nih.gov |

Rational Design of Potent Indazolyl Ligands

Rational design strategies, including structure-guided design and fragment-based approaches, have been instrumental in developing potent and selective indazole-based ligands. nih.govnih.gov These methods leverage structural information about the target protein to guide the synthesis of molecules with improved binding affinity and specificity. nih.gov

One successful strategy involves identifying a "hit" compound through methods like virtual screening and then systematically modifying its chemical structure. nih.gov For example, in the development of a novel Polo-like kinase 4 (PLK4) inhibitor, an indazole derivative was identified as a hit. A subsequent fragment-based rational drug design strategy was employed to modify this initial structure, leading to a compound with potent PLK4 inhibitory activity (IC50 = 0.9 nM) and high selectivity against a panel of other kinases. nih.gov

Structure-guided drug design has also been applied to develop inhibitors for targets like the epidermal growth factor receptor (EGFR). Starting from a lead indazole compound, a series of new derivatives were synthesized to optimize interactions with the EGFR kinase domain. This approach yielded a compound with strong potency against both wild-type and mutant forms of EGFR, with IC50 values in the low nanomolar range. nih.gov Similarly, in designing FMS-like tyrosine kinase 3 (FLT3) inhibitors, structural optimization of a known inhibitor scaffold led to a new series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives with nanomolar inhibitory activity against FLT3 and its drug-resistant mutants. nih.gov

These rational design approaches often focus on optimizing the interactions of the indazole core and its substituents with key amino acid residues in the target's binding site. The 1H-indazole-3-amine structure, for instance, is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, effectively anchoring the ligand in the ATP-binding pocket. mdpi.comnih.gov

Understanding Molecular Mechanisms of Action in Biological Systems

The diverse biological effects of indazole derivatives stem from their ability to interact with a wide array of molecular targets. Elucidating these mechanisms is fundamental to understanding their therapeutic potential.

The molecular actions of indazole compounds are highly specific to their chemical structure and the biological context:

Enzyme Inhibition: A primary mechanism for many indazole derivatives is the inhibition of enzymes, particularly protein kinases. rsc.org Pazopanib, an indazole-containing drug, functions as a multi-targeted tyrosine kinase inhibitor. researchgate.net Other derivatives have been designed to selectively inhibit kinases such as PLK4, EGFR, and FLT3. nih.govnih.govnih.gov The mechanism often involves competitive binding at the ATP-binding site, where the indazole scaffold forms crucial hydrogen bonds with the hinge region of the kinase. nih.govmdpi.com Beyond kinases, some indazoles inhibit other enzymes; for example, certain antithrombotic derivatives act by inhibiting phosphodiesterase isoform 5 (PDE5).

Receptor Agonism/Antagonism: Indazole derivatives can act as ligands for various cell surface and nuclear receptors. The ocular hypotensive effect of 1-((S)-2-aminopropyl)-1H-indazol-6-ol is achieved through its agonist activity at serotonin 5-HT(2) receptors. Conversely, other series have been developed as antagonists for targets like the glucagon (B607659) receptor and the CC-chemokine receptor 4 (CCR4). researchgate.netacs.org

Disruption of Cellular Structures: The antispermatogenic activity of compounds like lonidamine (B1675067) and gamendazole is not based on classical enzyme inhibition or receptor antagonism. Instead, they appear to exert their effects by physically perturbing the adherens junctions between Sertoli cells and germ cells in the testis, leading to the loss of germ cells from the seminiferous epithelium. nih.govnih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory and antipyretic effects of indazoles are linked to their ability to modulate key inflammatory pathways. This includes the inhibition of the COX-2 enzyme, which is responsible for prostaglandin (B15479496) synthesis, and the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govresearchgate.net

| Biological Activity | Molecular Target/Mechanism | Example Derivative Class | Reference |

|---|---|---|---|

| Anticancer | Protein Kinase Inhibition (e.g., FLT3, EGFR, PLK4) | Indazole-based kinase inhibitors | nih.govnih.govnih.gov |

| Ocular Hypotensive | Serotonin 5-HT(2) Receptor Agonism | 1-(2-aminopropyl)-1H-indazoles | |

| Antispermatogenic | Disruption of Sertoli-germ cell junctions | Indazole-3-carboxylic acids (e.g., Gamendazole) | nih.gov |

| Anti-inflammatory | Inhibition of COX-2, TNF-α, and IL-1β | General indazole derivatives | nih.govresearchgate.net |

| Antithrombotic | Phosphodiesterase 5 (PDE5) Inhibition | N(1)-C(3)-disubstituted indazoles |

Advanced Research Applications and Future Trajectories for Indazolyl Compounds

Role of 1-Methyl-1H-indazol-7-ol as a Building Block in Drug Discovery Research

The indazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets. Within this important class of compounds, this compound serves as a critical building block for the synthesis of more complex and pharmacologically active molecules. Its specific structure, characterized by a methyl group on the nitrogen at the 1-position and a hydroxyl group at the 7-position, offers a versatile starting point for creating diverse compound libraries essential for structure-activity relationship (SAR) studies.

The synthetic accessibility of the indazole core allows medicinal chemists to fine-tune the properties of derivative compounds to optimize potency and selectivity. pnrjournal.com The hydroxyl group of this compound, for instance, can act as a handle for further chemical modifications, while the N1-methylation pre-sets a specific regioisomer, which can be crucial for interaction with a biological target. This is particularly relevant in the development of protein kinase inhibitors, a major class of cancer therapeutics. nih.govrsc.org Many approved kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting the scaffold's success in this area. pnrjournal.comnih.gov

Researchers utilize building blocks like this compound to systematically explore the chemical space around the indazole nucleus. By varying substituents at different positions on the indazole ring, scientists can modulate the electronic and steric properties of the molecule to enhance its binding affinity and specificity for a target enzyme. For example, in the development of inhibitors for the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer, 3-amino-1H-indazole derivatives have shown significant potential, demonstrating how modifications to the core scaffold can lead to potent anti-proliferative agents. nih.gov

The table below summarizes the roles of key functional groups on the indazole scaffold, exemplified by the features of this compound, in the context of drug discovery.

| Feature of this compound | Role in Drug Discovery | Example Application Area |

| Indazole Core | Privileged scaffold, bioisostere for indole (B1671886)/phenol (B47542) | Kinase Inhibitors, Anti-inflammatory agents nih.govnih.gov |

| N1-Methyl Group | Controls tautomeric form, influences solubility and metabolic stability | Kinase Inhibitors (e.g., Akt inhibitors) nih.gov |

| C7-Hydroxyl Group | Point for further chemical modification (ether/ester formation) | Systematic SAR studies, improving pharmacokinetic properties |

Potential in Agricultural Chemistry Research (e.g., specific pest control agents, herbicides)

The versatile biological activity of the indazole scaffold is not limited to pharmaceuticals; it extends into the field of agricultural chemistry. Research has demonstrated the potential of indazole derivatives as active ingredients in pesticides, including herbicides, insecticides, and miticides. The unique chemical properties of the indazole ring allow for the development of novel agrochemicals designed to target specific pests or weeds, potentially with improved environmental profiles. nih.gov

In the area of weed control, specific 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated for their herbicidal effects. nih.gov Studies conducted in greenhouse and flooded paddy conditions revealed that certain compounds exhibited potent herbicidal activity against a range of annual weeds at low application rates. nih.gov Notably, some of these derivatives demonstrated good selectivity, effectively controlling weeds while showing tolerance in transplanted rice seedlings. nih.gov Another study synthesized a series of 3-aryl-1H-indazoles and found them to be growth inhibitors of both root and shoot lengths in wheat and sorghum, particularly at higher concentrations. researchgate.net

Furthermore, research into 6-indazolyl-2-picolinic acids as potential herbicides is being pursued to discover molecules with low resistance risk. mdpi.com These efforts highlight the ongoing exploration of the indazole scaffold to create new solutions for crop protection. The development of such compounds is crucial for managing agricultural pests and weeds that may have developed resistance to existing treatments. nih.gov

The table below presents examples of indazole derivatives and their observed activities in an agricultural context.

| Indazole Derivative Class | Target Application | Observed Effect |

| 2-phenyl-4,5,6,7-tetrahydro-2H-indazoles | Herbicide | Potent activity against annual weeds in paddy fields. nih.gov |

| 3-aryl-1H-indazoles | Plant Growth Regulator | Inhibition of root and shoot growth in wheat and sorghum. researchgate.net |

| 6-Indazolyl-2-picolinic acids | Herbicide | Investigated as potential herbicides with low resistance risk. mdpi.com |

Development of Novel Materials with Indazolyl Moieties (e.g., polymers, coatings)

The application of indazolyl moieties is an emerging area of interest in material science. The structural and electronic properties of the indazole ring—such as its aromaticity, rigidity, and ability to participate in hydrogen bonding and electrostatic interactions—make it an attractive component for the design of novel functional materials, including polymers and coatings. elsevierpure.com While research in this area is less extensive than in medicinal chemistry, the unique characteristics of indazole derivatives suggest potential for creating advanced materials with enhanced properties.

For instance, imidazole-based polymers, a related class of nitrogen-containing heterocycles, are known to associate with other molecules through hydrogen bonding and self-assembly, properties that are valuable in creating structured materials. elsevierpure.com These principles can be extended to indazole-containing polymers. Such polymers could be designed for applications requiring high thermal stability, specific charge-transport properties, or the ability to form ordered structures.

In the field of electronics, derivatives of carbazole (B46965) and imidazole (B134444) have been successfully used as bifunctional materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov These compounds can serve as hosts for phosphorescent emitters or as the emissive materials themselves, contributing to the efficiency and color purity of the devices. mdpi.comnih.gov Given the structural similarities, indazole moieties could potentially be incorporated into new materials for OLEDs and other organic electronics, leveraging their electronic properties to control charge transport and luminescence.

Exploration in Biochemical Diagnostic Tool Development

The indazole scaffold is being explored for its utility in the creation of sophisticated biochemical diagnostic tools, particularly in the development of fluorescent probes for bioimaging and sensing applications. researchgate.netnih.gov Fluorescent probes are powerful tools for detecting and visualizing specific analytes, such as metal ions or disease-related biomarkers, within biological systems in real-time. nih.gov

A notable example is the development of an indazole-fused rhodamine dye. researchgate.net This novel compound was engineered to act as a selective and sensitive fluorescent probe for mercury ions (Hg²⁺). researchgate.net The probe's design allows it to undergo a distinct change in its fluorescent properties upon binding to Hg²⁺, enabling the detection of this toxic heavy metal in aqueous environments and within living cells. researchgate.net The strategy involves modifying the spirolactam ring of the dye, which reacts specifically with the target ion, triggering a measurable fluorescent signal. researchgate.net

The design of such probes often relies on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the target analyte modulates the fluorescence emission. nih.gov The structural rigidity and electronic characteristics of the indazole ring can be harnessed to construct the core of these sensitive molecular sensors. The ability to functionalize the indazole scaffold at various positions allows for the fine-tuning of the probe's selectivity, sensitivity, and photophysical properties. This versatility opens up possibilities for creating a new generation of diagnostic tools for monitoring physiological processes and detecting disease markers at the cellular level. nih.gov

Future Directions in Indazole Scaffold Modification and Therapeutic Exploration

The indazole ring system is firmly established as a pharmacologically important scaffold, and its future in therapeutic research remains vibrant and promising. bohrium.comnih.gov Future work will likely focus on several key trajectories, including the systematic modification of the indazole core to access novel biological targets, overcome drug resistance, and expand its therapeutic applications beyond the well-established domain of oncology. rsc.org

One of the most significant future directions lies in the continued development of novel protein kinase inhibitors. nih.gov As our understanding of cell signaling pathways deepens, new kinase targets are constantly being validated for diseases ranging from cancer to inflammatory and cardiovascular disorders. nih.gov Structure-activity relationship (SAR) studies will continue to guide the modification of the indazole scaffold to create next-generation inhibitors with higher potency and selectivity, thereby reducing off-target effects. nih.gov For example, modifying substituents on the indazole ring can significantly impact selectivity for different kinase families like FGFR, VEGFR, and Aurora kinases. nih.gov

Beyond kinase inhibition, the indazole scaffold is being explored for a wide range of other therapeutic targets. Researchers are investigating indazole derivatives as anti-inflammatory, antibacterial, antifungal, and anti-HIV agents. nih.govmdpi.com There is also growing interest in their potential for treating cardiovascular diseases, such as arrhythmia and hypertension, and neurodegenerative disorders. nih.gov

The advancement of synthetic methodologies will play a crucial role in this exploration. nih.govorganic-chemistry.org New and more efficient chemical reactions are enabling chemists to functionalize the indazole ring at previously inaccessible positions, rapidly generating diverse libraries of compounds for high-throughput screening. nih.gov This synthetic versatility, combined with computational modeling and structure-based drug design, will accelerate the discovery of new indazole-based therapeutic agents for a broad spectrum of human diseases. mdpi.com

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs in biological assays?

- Methodological Answer : Systematically vary substituents (e.g., halogens, methoxy groups) at C3, C5, or C7 and assess bioactivity (e.g., kinase inhibition). Use multivariate analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. For example, nitro groups at C5 enhance electrophilicity, impacting binding affinity .

Data Analysis and Contradiction Management

- Handling Discrepancies in Spectral Data : Cross-reference synthetic protocols (e.g., reagent purity, reaction time) and employ orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .

- Interpreting Conflicting Biological Activity : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.